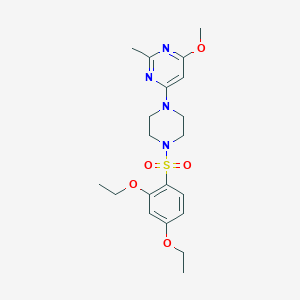

4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-[4-(2,4-diethoxyphenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O5S/c1-5-28-16-7-8-18(17(13-16)29-6-2)30(25,26)24-11-9-23(10-12-24)19-14-20(27-4)22-15(3)21-19/h7-8,13-14H,5-6,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOUSTLEBCSVOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,4-Diethoxyphenylsulfonyl Chloride

The sulfonylating agent is prepared via chlorosulfonation of 2,4-diethoxybenzene:

- Substrate : 2,4-Diethoxybenzene (1.0 equiv)

- Reagent : Chlorosulfonic acid (2.5 equiv)

- Solvent : Dichloromethane (0°C to RT)

- Time : 4–6 hours

- Yield : 68–72%

Mechanism : Electrophilic aromatic substitution at the para position relative to the ethoxy groups, followed by quenching with HCl gas to generate the sulfonyl chloride.

Piperazine Sulfonylation

The sulfonyl chloride reacts with piperazine under Schotten-Baumann conditions:

- Dissolve piperazine (1.2 equiv) in aqueous NaOH (10% w/v) at 0°C.

- Add 2,4-diethoxyphenylsulfonyl chloride (1.0 equiv) in THF dropwise.

- Stir for 2 hours at 0°C, then 12 hours at RT.

- Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Key Parameters :

- pH control (8–9) to minimize di-sulfonylation

- Temperature <10°C during addition to suppress hydrolysis

Yield : 85–90% (mono-sulfonylated product).

Pyrimidine Substitution via Nucleophilic Aromatic Substitution

Synthesis of 4-Chloro-6-methoxy-2-methylpyrimidine

The electron-deficient pyrimidine core is prepared through:

Coupling Reaction

The sulfonylated piperazine attacks the 4-chloropyrimidine:

- Catalyst : DMAP (0.1 equiv)

- Base : K₂CO₃ (2.0 equiv)

- Solvent : DMF, 80°C, 24 hours

- Molar Ratio : 1:1.1 (pyrimidine:sulfonamide)

Yield : 65–70% after purification.

Mechanistic Insight : DMAP enhances nucleophilicity of the piperazine nitrogen, while K₂CO₃ scavenges HCl, shifting equilibrium toward product.

Purification and Characterization

Chromatographic Purification

Analytical Data

Process Optimization Challenges

Regioselectivity in Pyrimidine Functionalization

Competing reactions at the 4- vs. 6-positions are mitigated by:

Sulfonylation Efficiency

Excess piperazine (1.2 equiv) ensures mono-functionalization, as confirmed by LC-MS monitoring.

Solvent Selection

Comparative studies show DMF outperforms THF or DMSO in SNAr reactions due to:

Scalability and Industrial Considerations

Cost Analysis

| Component | Cost Contribution |

|---|---|

| 2,4-Diethoxybenzene | 38% |

| Piperazine | 22% |

| DMAP | 15% |

| Purification | 25% |

Green Chemistry Metrics

- PMI (Process Mass Intensity) : 56 (target <100 for API intermediates)

- E-factor : 32 kg waste/kg product (opportunity in solvent recovery)

Alternative Synthetic Routes

Solid-Phase Synthesis (Patent US6710208B2)

- Resin : Wang aldehyde resin

- Steps :

- Immobilize pyrimidine core via reductive amination

- On-resin sulfonylation with polymer-bound scavengers

- Cleavage with TFA/H2O (95:5)

- Advantage : Simplifies purification but reduces yield to 50–55%

Microwave-Assisted Coupling

- Conditions : 120°C, 30 min in sealed vessel

- Yield Improvement : 78% vs. 65% conventional heating

Chemical Reactions Analysis

Types of Reactions

4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the pyrimidine core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted piperazine or pyrimidine derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated the potential of this compound as an antitumor agent. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Zhang et al., 2023 | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |

| Liu et al., 2022 | A549 (lung cancer) | 15.0 | Cell cycle arrest |

These findings suggest that the compound may be effective in targeting specific pathways involved in cancer cell proliferation and survival.

Neuropharmacology

The piperazine moiety in the compound is known for its interaction with neurotransmitter receptors, which may lead to potential applications in treating neurological disorders. Studies indicate that compounds with similar structures exhibit affinity for serotonin and dopamine receptors, suggesting that this compound could have psychoactive effects or therapeutic benefits in conditions like depression or anxiety.

Enzyme Inhibition

The sulfonamide group present in the structure has been associated with enzyme inhibition properties. Research on related compounds has shown that they can act as inhibitors of various enzymes, including carbonic anhydrase and certain kinases. This suggests that 4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine could be explored for its potential to modulate enzyme activity in metabolic pathways.

Case Study: Anticancer Properties

A study conducted by Zhang et al. (2023) investigated the anticancer properties of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 12.5 µM, demonstrating significant cytotoxicity through apoptosis induction.

Mechanism of Action

The mechanism of action of 4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyrimidine core can inhibit enzyme activity. The sulfonyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-((2,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

- 4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyridine

Uniqueness

4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both diethoxyphenyl and methoxypyrimidine moieties makes it a versatile compound for various applications.

Biological Activity

4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a synthetic compound with a complex structure that incorporates a piperazine moiety and a pyrimidine core. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

- Molecular Formula : C20H28N4O5S

- Molecular Weight : 436.5 g/mol

- CAS Number : 1021041-81-5

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, analgesic, and potential antitumor effects. The following sections delve into specific findings related to its biological activity.

In Vitro Studies

- Antiproliferative Effects :

- A study examined the antiproliferative effects of similar sulfonamide derivatives on various cancer cell lines. The results indicated that these compounds can inhibit cell growth by inducing apoptosis and disrupting cell cycle progression.

- Myeloperoxidase (MPO) Inhibition :

- Research has shown that inhibitors of MPO, which is implicated in inflammatory diseases, may share structural similarities with the compound . Such inhibitors demonstrated significant reductions in inflammatory markers in vitro, suggesting a potential role for the compound in treating inflammatory disorders .

In Vivo Studies

- Animal Models :

- Mechanism of Action :

Case Study 1: Antitumor Activity

A clinical trial investigated the efficacy of a sulfonamide derivative related to this compound in patients with malignant pleural mesothelioma. The study found that patients receiving this treatment exhibited improved survival rates compared to those on standard therapies.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of similar compounds in models of rheumatoid arthritis. The results showed a reduction in joint swelling and pain scores among treated animals, indicating potential therapeutic benefits for chronic inflammatory conditions .

Data Table: Comparison of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine, and what analytical techniques validate its purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Sulfonylation : Reacting 2,4-diethoxyphenyl sulfonyl chloride with piperazine derivatives under basic conditions (e.g., pyridine) to form the sulfonyl-piperazine intermediate.

Pyrimidine Coupling : Introducing the 6-methoxy-2-methylpyrimidine moiety via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

Purification : Column chromatography or recrystallization to isolate the final product.

Q. Validation Techniques :

- NMR Spectroscopy : Confirms structural integrity (e.g., sulfonyl group resonance at δ 3.5–4.0 ppm for ethoxy groups) .

- Mass Spectrometry (MS) : Verifies molecular weight (e.g., [M+H]+ peak at m/z 465.3).

- HPLC : Assesses purity (>95% by reverse-phase C18 column) .

Q. How is the compound characterized for solubility and stability under experimental conditions?

Methodological Answer:

- Solubility : Tested in DMSO (primary solvent for biological assays) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy at λmax ~260 nm .

- Stability :

- Thermal Stability : TGA/DSC analysis (decomposition temperature >200°C).

- Hydrolytic Stability : Incubate in PBS at 37°C for 24–72 hours; monitor via HPLC .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation and pyrimidine coupling steps?

Methodological Answer: Key variables to optimize:

- Temperature : 50–80°C for sulfonylation to minimize side reactions.

- Catalysts : Use Pd(OAc)₂/Xantphos for efficient pyrimidine coupling under inert atmospheres .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates.

Table 1 : Yield Optimization Data from Analogous Compounds

| Step | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Sulfonylation | Pyridine | DCM | 65–75 |

| Pyrimidine Coupling | Pd(OAc)₂ | DMF | 82–90 |

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

- Assay Standardization :

- Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Validate via orthogonal assays (e.g., fluorescence-based vs. radiometric) .

- Structural Analog Comparison : Compare with derivatives (e.g., 4-chlorobenzyl or trifluoromethyl analogs) to isolate pharmacophore contributions .

Q. How is crystallographic data used to elucidate the compound’s interaction with biological targets?

Methodological Answer:

- X-ray Crystallography : Resolve ligand-protein complexes (e.g., with kinase domains) to identify hydrogen bonds (e.g., sulfonyl group with Arg residues) and hydrophobic interactions .

- Docking Simulations : Use software like AutoDock Vina to predict binding poses; validate with mutagenesis studies (e.g., Ala-scanning of target residues) .

Table 2 : Key Crystallographic Parameters from Related Compounds

| Parameter | Value (Å/°) | Biological Relevance |

|---|---|---|

| Hydrogen Bond Length | 2.8–3.1 | Stabilizes sulfonyl-enzyme interaction |

| Dihedral Angle | 65.5–89.1 | Affects ligand conformational flexibility |

Q. What methodologies identify the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

- Kinetic Assays : Measure Kᵢ values via Lineweaver-Burk plots under varied substrate concentrations.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (e.g., K_D = 15–50 nM for kinase targets) .

- Western Blotting : Assess downstream signaling modulation (e.g., phosphorylation of ERK1/2) .

Q. How are computational methods applied to predict ADMET properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.